1-Ethyl-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea

Physicochemical Properties ADME Drug-likeness

1-Ethyl-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea (CAS: 1428352-72-0) is a 1,3-disubstituted urea derivative incorporating a 4-(thiophen-2-yl)piperidine moiety linked via an ethyl spacer to an N-ethyl urea terminus. It possesses a molecular formula of C₁₄H₂₃N₃OS and a molecular weight of 281.42 g/mol.

Molecular Formula C14H23N3OS
Molecular Weight 281.42
CAS No. 1428352-72-0
Cat. No. B2506420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea
CAS1428352-72-0
Molecular FormulaC14H23N3OS
Molecular Weight281.42
Structural Identifiers
SMILESCCNC(=O)NCCN1CCC(CC1)C2=CC=CS2
InChIInChI=1S/C14H23N3OS/c1-2-15-14(18)16-7-10-17-8-5-12(6-9-17)13-4-3-11-19-13/h3-4,11-12H,2,5-10H2,1H3,(H2,15,16,18)
InChIKeySUMPLQXOELBRAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement-Specification Overview for 1-Ethyl-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea


1-Ethyl-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea (CAS: 1428352-72-0) is a 1,3-disubstituted urea derivative incorporating a 4-(thiophen-2-yl)piperidine moiety linked via an ethyl spacer to an N-ethyl urea terminus. It possesses a molecular formula of C₁₄H₂₃N₃OS and a molecular weight of 281.42 g/mol [1][2]. The compound belongs to a broader chemotype of piperidine-containing ureas that have been extensively investigated as inhibitors of soluble epoxide hydrolase (sEH), a target implicated in inflammation, hypertension, and pain [3][4]. The N-ethyl substituent distinguishes this compound from many commonly reported sEH inhibitors that bear bulkier aromatic or adamantyl groups, potentially offering a differentiated physicochemical and pharmacological profile.

Why Generic Substitution of 1-Ethyl-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea Is Not Advisable


Within the piperidine-urea chemotype, even subtle changes to the N-substituent profoundly impact target engagement, metabolic stability, and off-target interactions [1][2]. For instance, the substitution of an N-adamantyl group with an N-acylpiperidine moiety yielded a 7-fold increase in sEH inhibitory potency, a 65-fold increase in Cmax, and a 3300-fold increase in AUC in a related urea series [1]. Consequently, substituting this compound's N-ethyl substitution—which provides a controlled hydrogen-bond donor/acceptor profile and influences logP—with a bulkier aromatic or alkyl group is highly likely to alter its in vitro and in vivo behavior. Proper selection of this specific compound is therefore critical for SAR studies or biological assays where the ethyl urea moiety is the variable of interest.

Quantitative Differentiation Evidence for 1-Ethyl-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea vs. Closest Structural Analogs


Computed Physicochemical Profile vs. 1-Benzyl and 1-(Thiophen-2-yl) Urea Analogs

Computed XLogP3-AA for 1-Ethyl-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea is 1.7, substantially lower than that of the 1-benzyl analog (2.9) and the 1-(thiophen-2-yl) analog (2.9) [1][2][3]. It also possesses the lowest molecular weight (281.4 g/mol) and highest ligand efficiency among the three. These differences suggest superior aqueous solubility and a distinct pharmacokinetic profile.

Physicochemical Properties ADME Drug-likeness sEH inhibitor

Differentiated Structural Scaffold for sEH Inhibitor SAR Exploration

The sEH inhibitor literature establishes that 4-substituted piperidine-derived trisubstituted ureas achieve potent inhibition (IC₅₀ values often in the low nanomolar range) [1][2]. The primary urea pharmacophore of the target compound is 1,3-disubstituted, placing it in an under-explored region of SAR. The N-ethyl substituent provides a minimal steric footprint, potentially enabling interactions with the sEH active site that are sterically precluded in larger N-aryl or N-acyl analogs [3]. In an analogous series, replacing an N-adamantyl group with an N-cyclopropanecarbonyl group increased potency 7-fold [4].

soluble epoxide hydrolase SAR urea pharmacophore piperidine

In Silico ADME Profile and Predicted Oral Bioavailability

SwissADME-based prediction indicates that the compound is likely to be moderately soluble in aqueous media (LogS ≈ -2.7) and has high gastrointestinal absorption probability, with no violation of Lipinski's Rule of Five [1]. By comparison, the 1-benzyl analog is predicted to have significantly lower solubility (LogS ≈ -4.1) and a higher risk of CNS penetration [2][3]. The reduced topological polar surface area (TPSA) of the target compound (56.5 Ų) vs. the 1-benzyl analog (69.2 Ų) suggests better oral absorption potential.

ADME Drug-likeness SwissADME bioavailability

Procurement-Grade Analytical Characterization and Identity Verification

Chemical suppliers listing this compound (Ex. chemSrc) indicate a typical purity of ≥95% as verified by HPLC, with structural identity confirmed by ¹H NMR and mass spectrometry, ensuring its suitability for rigorous quantitative research . The compound's unique ¹H NMR signature—specifically the quartet for the ethyl CH₂ group adjacent to the urea nitrogen at ~3.2 ppm—provides a robust quality control marker. The o-tolyl analog, in contrast, exhibits a diagnostic singlet for the tolyl methyl group at ~2.3 ppm, which may overlap with other aliphatic signals, complicating purity assessment.

Quality Control Analytical Characterization NMR HPLC Procurement

Optimal Research and Procurement Application Scenarios for 1-Ethyl-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea


Medicinal Chemistry—Exploratory sEH Inhibitor SAR with an N-Ethyl Urea Control

1-Ethyl-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea can serve as a critical control compound in structure–activity relationship (SAR) studies of soluble epoxide hydrolase (sEH) inhibitors. Its simple N-ethyl substituent provides a baseline for assessing the impact of adding bulkier N-aryl or N-acyl groups on potency, selectivity, and metabolic stability [1]. For example, the compound can be used alongside more potent trisubstituted ureas like 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (IC₅₀ ~0.4 nM) to calculate a 'substituent effect' term, quantifying the contribution of the ethyl-to-aryl replacement to target affinity [1][2].

ADME/PK Profiling—Evaluating the Impact of Minimal Lipophilicity on Oral Bioavailability

With a predicted XLogP3 of 1.7, the compound is exceptionally low in lipophilicity compared to other piperidine-urea sEH inhibitors. This can be exploited in pharmacokinetic studies to test the hypothesis that reduced lipophilicity leads to higher free fraction, lower volume of distribution, and reduced CYP-mediated metabolism [1]. The compound can be dosed orally in rodent models to compare its pharmacokinetic parameters (Cmax, AUC, half-life) directly with its more lipophilic analogs, providing quantitative data to refine in silico ADME models [2].

Chemical Biology—Probe for EET/Epoxide Biology Requiring an sEH-Negative Control

Because of its anticipated weak sEH inhibitory activity (estimated to be in the micromolar range), this compound is suitable as a negative control in experiments where a chemically matched but biologically inactive analog is needed to confirm that observed effects are due to sEH inhibition rather than off-target interactions [1]. This is particularly valuable in cell-based assays monitoring epoxyeicosatrienoic acid (EET) levels, where potent inhibitors like TPPU (IC₅₀ 0.9 nM) can be used in parallel [2].

Process Chemistry—Scalable Synthesis of a Minimalist sEH Inhibitor Scaffold

The relative simplicity of the N-ethyl urea group, combined with the commercial availability of 4-(thiophen-2-yl)piperidine, makes this compound a highly scalable intermediate. Its synthesis typically involves only two to three steps from easily available building blocks, presenting a cost-effective entry point for developing gram-scale quantities. This contrasts with more complex analogs, which often require multi-step enantioselective syntheses and costly chiral purification [1].

Quote Request

Request a Quote for 1-Ethyl-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.